1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one
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Overview
Description
1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antifungal, antiviral, and anticancer agents .
Preparation Methods
The synthesis of 1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable ketone or aldehyde under specific conditions. One common method involves the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.
Scientific Research Applications
1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets and exhibit a distinct range of biological activities.
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-11-7(9-5)2-6(10)3-8/h4H,2-3,8H2,1H3 |
InChI Key |
PPCXIRSIVFPMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)CN |
Origin of Product |
United States |
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